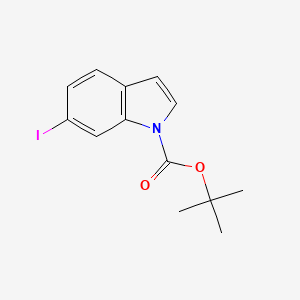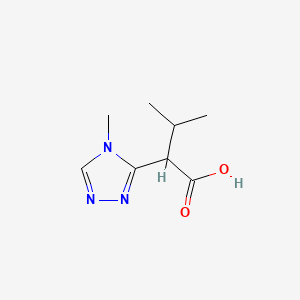
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of a fluorine atom in its structure imparts distinct characteristics, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher efficiency. The use of continuous-flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Another fluorinated compound with applications in pharmaceuticals and materials science.
5-Fluoro-2’-deoxycytidine: Known for its use as a DNA methylation inhibitor in cancer research.
Uniqueness
5-Fluoro-2-(hydroxymethylidene)-2,3-dihydro-1H-inden-1-one stands out due to its unique structure, which combines a fluorine atom with a hydroxymethylidene group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7FO2 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
(2Z)-5-fluoro-2-(hydroxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C10H7FO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,12H,3H2/b7-5- |
InChIキー |
UBINRNYNKPQDOA-ALCCZGGFSA-N |
異性体SMILES |
C\1C2=C(C=CC(=C2)F)C(=O)/C1=C\O |
正規SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C1=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)


![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)






